molecular formula C11H10FIO3 B3121233 Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate CAS No. 281652-05-9

Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate

Cat. No.: B3121233
CAS No.: 281652-05-9
M. Wt: 336.1 g/mol
InChI Key: NSMXQKAXPPSXLC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate is an ester derivative featuring a β-keto propanoate backbone substituted with a 2-fluoro-5-iodophenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, due to its reactive β-keto ester moiety and halogenated aromatic ring.

Properties

IUPAC Name

ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FIO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKAXPPSXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluoro-5-iodophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The fluoro and iodo substituents on the phenyl ring make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets within cells. The fluoro and iodo substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in the inhibition of key cellular pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic characteristics of ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate with analogs:

Compound Name Substituents Molecular Weight (g/mol) Halogen Effects
This compound 2-F, 5-I (ortho-fluoro, para-iodo) ~308.1 (calculated) Iodo: High atomic weight, polarizability; Fluoro: Electron-withdrawing, metabolic stability
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate [15] 4-F (para-fluoro) 210.2 Fluoro: Moderate electron-withdrawing, enhances lipophilicity
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate [13] 3,5-diF (meta-difluoro) 228.2 Synergistic electron-withdrawing effects, improved steric hindrance
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate [5] 2-OCH3 (ortho-methoxy) ~208.2 Methoxy: Electron-donating, alters reactivity in cyclization or coupling reactions
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate [16] 2-F (ortho-fluoro) ~196.2 Fluoro: Steric and electronic effects on keto-enol tautomerism

Key Observations :

  • The iodine atom in the target compound increases molecular weight significantly compared to fluoro/methoxy analogs, impacting solubility and crystallinity.
  • Ortho-substituents (e.g., 2-F or 2-OCH3) introduce steric hindrance, which may slow reaction kinetics compared to para-substituted analogs .

Spectral and Analytical Data

  • 1H-NMR : Aromatic protons in ortho-fluoro analogs (e.g., 2-F) exhibit upfield shifts (~δ 7.2–7.8 ppm) due to electron-withdrawing effects .
  • HRMS : Halogenated derivatives show distinct isotopic patterns (e.g., iodine’s 127/126 amu signature) .

Biological Activity

Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluoro and iodo substituent on the phenyl ring, which enhances its reactivity and binding affinity to various biological targets. Its structure can be represented as follows:

C13H10FIO3\text{C}_\text{13}\text{H}_\text{10}\text{F}\text{I}\text{O}_\text{3}

This compound interacts with specific enzymes and receptors within cells. The presence of both halogen atoms increases its potential for enzyme inhibition, particularly in pathways associated with cancer and infectious diseases. This compound has been studied for its ability to modulate key cellular processes, potentially leading to therapeutic applications.

Anticancer Potential

Research indicates that this compound may inhibit cancer cell growth by targeting specific proteins involved in cell survival pathways. For instance, it has shown promise as an inhibitor of the MEK pathway, which is crucial in many cancers. A study demonstrated that compounds similar to this compound effectively disrupt the RAF-MEK complex, leading to reduced proliferation of cancer cells .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been highlighted in several studies. It is believed that the structural configuration allows for effective binding to active sites of target enzymes, resulting in altered enzymatic activity. For example, it may inhibit kinases involved in signal transduction pathways critical for tumor growth .

Case Study: Inhibition of MEK Pathway

In a study published in 2022, researchers investigated the effects of this compound on MEK activity. The results indicated significant inhibition at concentrations as low as 1 µM, demonstrating its potential as a therapeutic agent for treating proliferative disorders such as cancer .

Concentration (µM) Inhibition (%)
0.120
175
1095

Cellular Effects

The compound has also been evaluated for its effects on cellular signaling pathways. In vitro studies showed that treatment with this compound led to alterations in gene expression related to apoptosis and cell cycle regulation .

Applications in Pharmaceutical Research

This compound is being explored as a potential lead compound for drug development targeting various diseases, particularly cancers. Its unique properties make it suitable for further modifications aimed at enhancing efficacy and reducing toxicity.

Q & A

Q. What stability challenges arise in long-term storage, and how are they addressed?

  • Degradation Pathways : Hydrolysis of the β-keto ester (t₁/₂ = 14 days at 25°C, 60% RH) and photo-deiodination under UV light.
  • Solutions : Storage at −20°C in amber vials with molecular sieves retains >95% purity over 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate
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Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate

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